Cas no 91216-95-4 (γ-Glutamyl-S-allylcysteine)

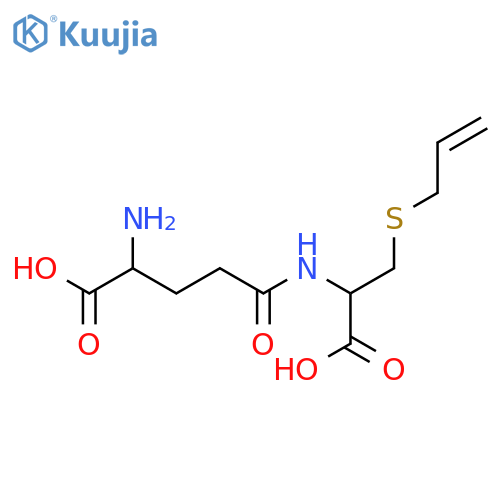

γ-Glutamyl-S-allylcysteine structure

商品名:γ-Glutamyl-S-allylcysteine

γ-Glutamyl-S-allylcysteine 化学的及び物理的性質

名前と識別子

-

- gamma-glutamyl-S-allyl-L-cysteine

- gamma-glutamyl-S-allylcysteine

- gamma-L-Glutamyl-S-allyl-L-cystein

- gamma-L-Glutamyl-S-allyl-L-cysteine

- Gluacs

- N-gamma-Glutamyl-S-(1-propenyl)cysteine

- L-γ-Glutamyl-(S)-Allyl-Cysteine

- (2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid

- γ-Glutamyl-S-allylcysteine

- .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE

- L-gamma-Glutamyl-(S)-Allyl-Cysteine

- UNII-1O5QGM20NB

- 1O5QGM20NB

- gamma-Glutamyl-S-prop-2-en-1-ylcysteine

- GAMMA-GLUTAMYL-(USP-RS)

- GSAC dipeptide

- gamma-Glutamyl-S-2-propenylcysteine

- L-CYSTEINE, L-.GAMMA.-GLUTAMYL-S-2-PROPENYL-

- Q27252677

- Glutamine, N-(2-(allylthio)-1-carboxyethyl)-, L-

- HY-N9413

- .GAMMA.-GLUTAMYL-S-ALLYL-L-CYSTEINE (CONSTITUENT OF GARLIC) [DSC]

- CS-0160079

- MS-24142

- ??-Glutamyl-S-allylcysteine

- GLUTAMYL-S-ALLYL-L-CYSTEINE, gamma-L-

- GAMMA-GLUTAMYL-

- AKOS040758448

- L-Cysteine, L-gamma-glutamyl-S-2-propenyl-

- .GAMMA.-GLUTAMYL-S-2-PROPENYLCYSTEINE

- gamma-GLUTAMYL-S-ALLYL-L-CYSTEINE (CONSTITUENT OF GARLIC)

- (2S)-2-amino-4-{[(1R)-1-carboxy-2-(prop-2-en-1-ylsulfanyl)ethyl]carbamoyl}butanoic acid

- GAMMA-GLUTAMYL- [USP-RS]

- SCHEMBL1157668

- .GAMMA.-GLUTAMYL-S-PROP-2-EN-1-YLCYSTEINE

- 91216-95-4

- L-?-Glutamyl-(S)-Allyl-Cysteine

- GLUTAMYL-S-ALLYL-L-CYSTEINE, .GAMMA.-L-

- N5-((R)-2-(Allylthio)-1-carboxyethyl)-L-glutamine

- G14515

- GAMMA-GLUTAMYL-(S)-ALLYL-L-CYSTEINE

-

- インチ: InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1

- InChIKey: FUTHBNRZCFKVQZ-YUMQZZPRSA-N

- ほほえんだ: C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 290.09364285g/mol

- どういたいしつりょう: 290.09364285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 10

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 155Ų

- 疎水性パラメータ計算基準値(XlogP): -2.8

γ-Glutamyl-S-allylcysteine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G597060-1mg |

L-γ-Glutamyl-(S)-Allyl-Cysteine |

91216-95-4 | 1mg |

$ 224.00 | 2023-09-07 | ||

| MedChemExpress | HY-N9413-10mM*1mLinWater |

γ-Glutamyl-S-allylcysteine |

91216-95-4 | 98.36% | 10mM*1mLinWater |

¥3300 | 2023-07-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-490578-1 mg |

L-γ-Glutamyl-(S)-Allyl-Cysteine, |

91216-95-4 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| A2B Chem LLC | AH89101-25mg |

L-γ-Glutamyl-(S)-Allyl-Cysteine |

91216-95-4 | 99% | 25mg |

$985.00 | 2024-05-20 | |

| MedChemExpress | HY-N9413-10.110mm*1 ml in water |

γ-Glutamyl-S-allylcysteine |

91216-95-4 | 99.94% | 10.110mm*1 ml in water |

¥3300 | 2024-04-16 | |

| TargetMol Chemicals | T41054-10mg |

γ-Glutamyl-S-allylcysteine |

91216-95-4 | 98.84% | 10mg |

¥ 3230 | 2024-07-24 | |

| TargetMol Chemicals | T41054-500mg |

γ-Glutamyl-S-allylcysteine |

91216-95-4 | 98.84% | 500mg |

¥ 19200 | 2024-07-24 | |

| 1PlusChem | 1P00GXHP-5mg |

L-γ-Glutamyl-(S)-Allyl-Cysteine |

91216-95-4 | 99% | 5mg |

$369.00 | 2024-04-20 | |

| A2B Chem LLC | AH89101-10mg |

L-γ-Glutamyl-(S)-Allyl-Cysteine |

91216-95-4 | 99% | 10mg |

$515.00 | 2024-05-20 | |

| TargetMol Chemicals | T41054-1mg |

γ-Glutamyl-S-allylcysteine |

91216-95-4 | 98.84% | 1mg |

¥ 865 | 2024-07-24 |

γ-Glutamyl-S-allylcysteine 関連文献

-

Michela Massone,Cinzia Calvio,Marco Rabuffetti,Giovanna Speranza,Carlo F. Morelli RSC Adv. 2019 9 34699

-

Daniel H. J. Ng,Li Yan Chan,Laura Fitzner,Julia Katharina Keppler,Shareef M. Ismail,Simon Hird,Peter Hancock,Schwarz Karin,Demetrowitsch Tobias Anal. Methods 2023 15 445

-

Phoebe Zapanta Trio,Sixiang You,Xi He,Jianhua He,Kozue Sakao,De-Xing Hou Food Funct. 2014 5 833

-

Alicia Moreno-Ortega,Giuseppe Di Pede,Pedro Mena,Luca Calani,Daniele Del Rio,José Manuel Moreno-Rojas,Gema Pereira-Caro Food Funct. 2022 13 4432

-

Jingwei Yu,Xingzhao Tu,Ancheng C. Huang Nat. Prod. Rep. 2022 39 1393

91216-95-4 (γ-Glutamyl-S-allylcysteine) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91216-95-4)γ-Glutamyl-S-allylcysteine

清らかである:99%/99%/99%

はかる:5mg/10mg/25mg

価格 ($):270.0/432.0/855.0